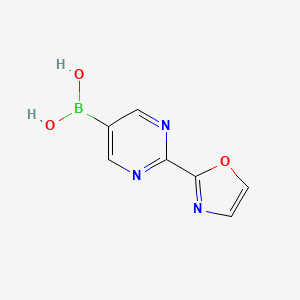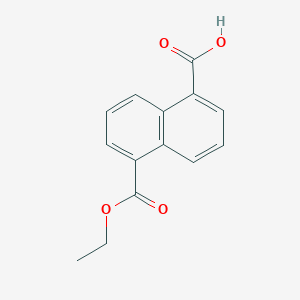
5-(Ethoxycarbonyl)-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethoxycarbonyl)naphthalene-1-carboxylic acid: is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an ethoxycarbonyl group and a carboxylic acid group attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid typically involves the esterification of naphthalene-1,5-dicarboxylic acid. One common method is the Fischer esterification, where naphthalene-1,5-dicarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction conditions and product purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of naphthalene-1,5-dicarboxylic acid.
Reduction: Formation of 5-(ethoxycarbonyl)naphthalene-1-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: 5-(Ethoxycarbonyl)naphthalene-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the carboxylic acid and ethoxycarbonyl groups, which can activate the naphthalene ring towards electrophilic substitution. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Naphthalene-1,5-dicarboxylic acid: The parent compound from which 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid is derived.
5-(Methoxycarbonyl)naphthalene-1-carboxylic acid: A similar compound with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Naphthalene-1-carboxylic acid: A simpler derivative with only one carboxylic acid group.
Uniqueness: 5-(Ethoxycarbonyl)naphthalene-1-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H12O4 |
|---|---|
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
5-ethoxycarbonylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-18-14(17)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,2H2,1H3,(H,15,16) |
Clé InChI |
LLUFDOABZGKCBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1C=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




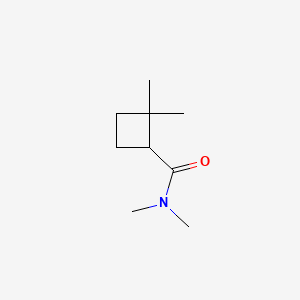

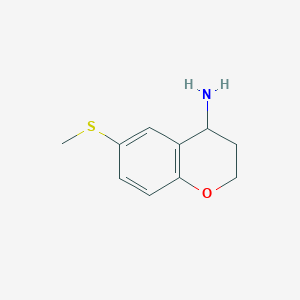
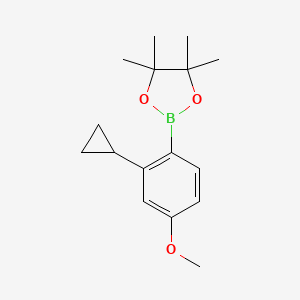
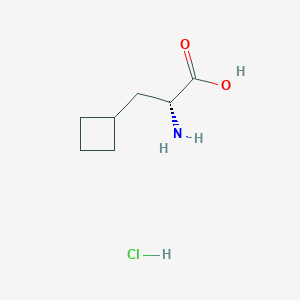

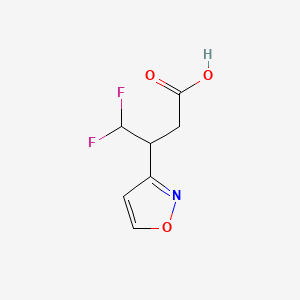
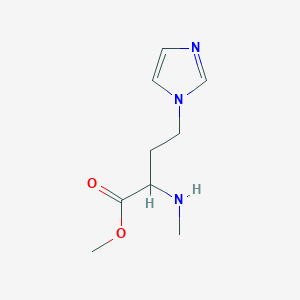
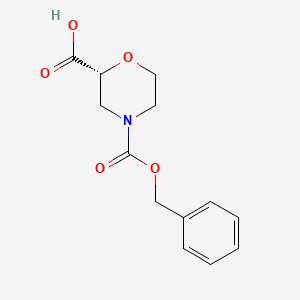
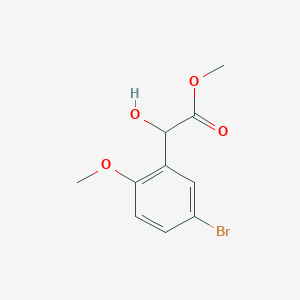
![N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B13568952.png)
